molecular formula C19H24ClN5O2S B2432355 5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-69-3

5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2432355
CAS No.: 898366-69-3
M. Wt: 421.94
InChI Key: JWQXQCLIWPVPOW-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24ClN5O2S and its molecular weight is 421.94. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Some studies have focused on synthesizing novel 1,2,4-triazole derivatives, including compounds with structural similarities to 5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, to evaluate their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized new triazole derivatives that exhibited good or moderate activities against various test microorganisms, highlighting the potential of such compounds in antimicrobial applications (Bektaş et al., 2007).

Pharmacological Effects

Other research has explored the pharmacological effects of triazolyl derivatives, including their potential as antifungal compounds, receptor antagonists, and anti-diabetic drugs. For example, a novel potential antifungal compound of the 1,2,4-triazole class was synthesized by Volkova et al. (2020), demonstrating poor solubility in buffer solutions but better solubility in alcohols, which could influence its pharmacological application (Volkova et al., 2020).

Anti-diabetic Drug Development

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their potential use in anti-diabetic medications. These compounds demonstrated significant antioxidant and insulinotropic activity, underscoring the versatility of triazole derivatives in therapeutic drug development (Bindu et al., 2019).

Novel Heterocyclic System Synthesis

Research has also been directed towards the synthesis of novel heterocyclic systems, such as the work by Labanauskas et al. (2004), who synthesized 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine, a previously unknown heterocyclic system. This work showcases the ongoing exploration of new compounds for various scientific and therapeutic applications (Labanauskas et al., 2004).

Properties

IUPAC Name

5-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-3-5-14(20)6-4-13)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQXQCLIWPVPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.